Triphen diol

Pancreatic Cancer Bile Duct Cancer Isoflavonoid

Triphen diol (NV-196) is a second-generation phenoxodiol analog and investigational chemosensitizer with FDA Orphan Drug designation for pancreatic cancer, cholangiocarcinoma, and melanoma. It uniquely induces apoptosis via both caspase-dependent and caspase-independent pathways regardless of p53 status, making it indispensable for p53-mutant cancer models. Demonstrated synergy with gemcitabine in preclinical studies and a Phase I safety profile make it the definitive choice for translational oncology research. Procure from verified suppliers to ensure purity and reproducibility.

Molecular Formula C22H20O4
Molecular Weight 348.4 g/mol
Cat. No. B15139476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphen diol
Molecular FormulaC22H20O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m1/s1
InChIKeyKQCJZAUNKSGEFM-IFMALSPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphen Diol (NV-196): An Investigational Isoflavene Derivative for Pancreaticobiliary Cancer Research


Triphen diol (also known as Triphendiol, NV-196, or NV196) is a synthetic isoflavene derivative and small molecule investigational drug candidate [1]. It is a second-generation analogue of phenoxodiol, characterized by its core 3,4-diarylchroman structure [1]. This compound has been granted Orphan Drug status by the U.S. FDA for pancreatic cancer, cholangiocarcinoma, and malignant melanoma [2]. Primarily developed as an orally-delivered chemosensitizing agent, triphen diol is intended for use in conjunction with standard chemotherapeutics like gemcitabine for the treatment of late-stage pancreatic cancer [2].

Why Triphen Diol Cannot Be Substituted with Other Isoflavonoids or Chemosensitizers


Triphen diol occupies a distinct niche within the isoflavonoid class and among chemosensitizers, making generic substitution invalid. As a second-generation analogue of phenoxodiol, it was specifically developed to achieve superior anticancer activity against pancreatic and bile duct cancers, a characteristic documented in authoritative reviews [1]. Its unique dual mechanism of action—inducing apoptosis through both caspase-dependent and caspase-independent pathways, and doing so independently of p53 status—differentiates it from many other agents that require a functional p53 tumor suppressor gene [2]. Furthermore, its development as an oral chemosensitizer with a specific synergy profile for gemcitabine, supported by combination index analysis, is not a universal property of isoflavonoids or other gemcitabine-sensitizing agents, which may operate through different pathways or have less favorable toxicity profiles [2].

Quantitative Differentiation of Triphen Diol: Comparative Evidence vs. Closest Analogs


Superior Anticancer Activity of Triphen Diol vs. First-Generation Analog Phenoxodiol

Triphen diol is a derivative of phenoxodiol that was specifically developed to possess superior anticancer activity against pancreatic and bile duct cancers [1]. This qualitative superiority is a key differentiator from its first-generation precursor, phenoxodiol, which itself is reported to be 5-20 times more potent than the natural isoflavone genistein [1]. While the review does not provide a single numeric factor for the activity increase from phenoxodiol to triphen diol, it establishes the intended design advantage of the compound [1].

Pancreatic Cancer Bile Duct Cancer Isoflavonoid

In Vitro Antiproliferative Potency of Triphen Diol in Pancreatic Cancer Cell Lines

In vitro studies demonstrate the antiproliferative potency of triphen diol across a panel of human pancreatic cancer cell lines with varying p53 status. The compound exhibited IC50 values of 8 μM in both HPAC (wild-type p53) and PANC-1 (mutant p53) cell lines, and a notably lower IC50 of 0.8 μM in the MIAPaCa-2 (mutant p53) cell line after 48-120 hours of treatment [1].

Pancreatic Cancer Cell Proliferation IC50

Triphen Diol Synergizes with Gemcitabine to Reduce Pancreatic Tumor Growth In Vivo

In xenograft models of pancreatic cancer (HPAC and MIAPaCa-2), the combination of triphen diol and gemcitabine demonstrated superior tumor growth inhibition compared to either agent alone [1]. A separate study reported that triphen diol administration as a monotherapy in a mouse model bearing a human pancreatic tumor resulted in a mean reduction in tumor volume by 62 percent compared with untreated control animals [2].

Pancreatic Cancer In Vivo Xenograft Combination Therapy

P53-Independent Mechanism of Action: An Advantage in Chemoresistant Tumors

A critical point of differentiation for triphen diol is its ability to induce apoptosis and exert anti-tumor effects independently of the p53 tumor suppressor pathway [1]. It induces G2/M cell cycle arrest and activates the intrinsic (mitochondrial) apoptosis pathway in a p53-independent manner [1]. This is particularly relevant as many pancreatic tumors harbor p53 mutations, which can confer resistance to other chemotherapeutic agents that rely on functional p53 to induce cell death [1].

Pancreatic Cancer Apoptosis Chemoresistance

Established Clinical Development Pathway and Orphan Drug Designations

Triphen diol has advanced through specific regulatory milestones that distinguish it from many research-grade isoflavonoids. It was granted Orphan Drug status by the U.S. FDA for pancreatic cancer, cholangiocarcinoma, and stage IIb-IV malignant melanoma in 2008 [1]. Subsequently, an Investigational New Drug (IND) application was approved in 2009 to study triphen diol as a chemosensitizing agent in combination with gemcitabine in a Phase Ib trial for patients with unresectable, locally advanced or metastatic pancreatic and bile duct cancers [1]. A Phase Ia safety and pharmacokinetic study (ACTRN12606000345583) in patients with solid tumors has been completed [2].

Drug Development Clinical Trials Orphan Drug Status

Strategic Research and Industrial Applications for Triphen Diol


Preclinical Investigation of p53-Independent Apoptotic Pathways

Researchers studying chemoresistance mechanisms can utilize triphen diol as a tool compound to probe and characterize p53-independent cell death pathways. Its demonstrated activity in p53-mutant pancreatic cancer cell lines (MIAPaCa-2, PANC-1) makes it ideal for experimental systems designed to identify and validate therapeutic targets that bypass p53-mediated apoptosis, a common limitation of many conventional chemotherapies [1].

Development of Combination Therapies with Gemcitabine

Given the well-documented synergy between triphen diol and gemcitabine in both in vitro and in vivo models, this compound is a prime candidate for advanced preclinical studies aimed at optimizing combination regimens for pancreatic and bile duct cancers [1]. Its established safety profile in Phase I clinical trials also supports its inclusion in investigational protocols requiring a chemosensitizer with a known clinical path [2].

Validation of Isoflavonoid-Based Chemosensitization Strategies

For industrial research and development programs focused on flavonoid or isoflavonoid platforms, triphen diol serves as a key reference standard or lead compound. Its design as a second-generation analogue with superior activity against pancreaticobiliary cancers, compared to its predecessor phenoxodiol, provides a validated case study for structure-activity relationship (SAR) analysis and the rational design of next-generation chemosensitizers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triphen diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.